molecular formula C22H27FO4 B601162 21-Dehydro Desoxymetasone CAS No. 1188271-71-7

21-Dehydro Desoxymetasone

Cat. No.: B601162
CAS No.: 1188271-71-7
M. Wt: 374.45
InChI Key:
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Description

21-Dehydro Desoxymetasone is a chemical compound with the molecular formula C22H27FO4 and a molecular weight of 374.45 g/mol . It is also known as 21-Dehydro-17-Deoxy-Dexamethasone and Desoximetasone 21-Dehydro Impurity .


Molecular Structure Analysis

The chemical name of this compound is (11ß,16a)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.44600 and a molecular formula of C22H27FO4 . Further physical and chemical properties such as density, melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Androgen Synthesis in Congenital Adrenal Hyperplasia Congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency is characterized by pre- and postnatal virilization. The condition is marked by elevated levels of 17α-hydroxyprogesterone, which can be metabolized into potent androgen receptor agonists. This review summarizes advances in understanding androgen synthesis pathways in CAH patients, highlighting increased activities of alternative androgen production pathways in early life, which later shift towards dominant pathways post-adrenarche. Understanding these mechanisms is crucial for managing CAH and mitigating its effects on androgen levels (Kamrath, Hartmann, & Wudy, 2013).

Clinical Significance of 11-Oxygenated Androgens This review focuses on 11-oxygenated 19-carbon adrenal-derived steroids, which include compounds like 11β-hydroxyandrostenedione and 11-ketotestosterone. These steroids have emerged as clinically important androgens, particularly in conditions like 21-hydroxylase deficiency and polycystic ovary syndrome, due to their potent androgen receptor agonism. Their clinical relevance underscores the need for further research to establish their utility in personalized care for androgen excess disorders (Turcu & Auchus, 2017).

DNAzymes in Therapeutics The application of 10-23 DNAzymes in gene expression inhibition offers a promising avenue for treating various conditions, including viral, bacterial, and cancerous diseases. DNAzymes, due to their high specificity and lack of immunogenicity, represent a potential therapeutic strategy that could complement current treatments by targeting specific genes involved in disease processes (Fokina, Stetsenko, & Francois, 2015).

Mechanism of Action

Target of Action

21-Dehydro Desoxymetasone, a variant of Desoximetasone, is a glucocorticoid . Glucocorticoids are a type of steroid hormone that binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary role of glucocorticoids is to regulate various aspects of the immune response and suppress inflammation .

Mode of Action

The precise mechanism of the anti-inflammatory activity of topical steroids like this compound is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

This compound, like other glucocorticoids, affects multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) .

Pharmacokinetics

Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties . The compound helps to alleviate the symptoms of inflammatory and pruritic corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids, including this compound, can be enhanced by occlusive dressings . The compound’s action can also be affected by the specific conditions of the skin area where it is applied .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 21-Dehydro Desoxymetasone are not well-documented in the literature. As an impurity of Desoxymetasone, it may share similar biochemical properties. Desoxymetasone is known to interact with glucocorticoid receptors, proteins that regulate gene expression and influence cellular processes

Cellular Effects

It is plausible that, like Desoxymetasone, it may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways through its interactions with glucocorticoid receptors .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an impurity of Desoxymetasone, it may share a similar mechanism of action. Desoxymetasone acts by binding to glucocorticoid receptors, leading to changes in gene expression

Properties

IUPAC Name

2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18-19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFBQEPBRAYYTL-IIEHVVJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747445
Record name (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188271-71-7
Record name 21-Dehydrodesoxymetasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188271717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-DEHYDRODESOXYMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5RPL6KSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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